molecular formula C15H12O2 B14613199 (4-Ethenylphenyl)(4-hydroxyphenyl)methanone CAS No. 60356-38-9

(4-Ethenylphenyl)(4-hydroxyphenyl)methanone

Cat. No.: B14613199
CAS No.: 60356-38-9
M. Wt: 224.25 g/mol
InChI Key: LUBSDZJGEOCJIT-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C15H12O2 It is a derivative of benzophenone, where one phenyl ring is substituted with an ethenyl group and the other with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)(4-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethenylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-ethenylbenzoic acid or 4-ethenylbenzophenone.

    Reduction: Formation of (4-ethenylphenyl)(4-hydroxyphenyl)methanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-Ethenylphenyl)(4-hydroxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Similar structure but lacks the ethenyl group.

    4-Chlorobenzophenone: Contains a chlorine substituent instead of a hydroxyl group.

    4-Methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

(4-Ethenylphenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields.

Properties

CAS No.

60356-38-9

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(4-ethenylphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C15H12O2/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h2-10,16H,1H2

InChI Key

LUBSDZJGEOCJIT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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